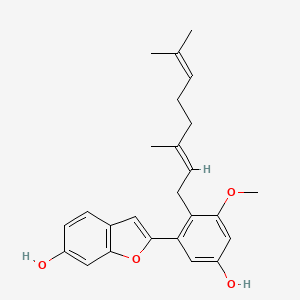

Mulberrofuran A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibition of Hepatitis A Virus Enzymes

Mulberrofuran A has been identified as a potent inhibitor of hepatitis A virus (HAV) enzymes, specifically the 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the viral life cycle, with 3C pro involved in proteolytic activity that promotes viral maturation and infectivity, and RdRP facilitating viral replication and transcription . Mulberrofuran A was found to bind to both these targets, showing better binding affinity compared to previously identified inhibitors .

Prevention of SARS-CoV-2 Infection

Research has shown that Mulberrofuran A can prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is the initial stage of SARS-CoV-2 infection, and blocking it can prevent the virus from entering cells .

Potential Applications in Food Industry

Mulberrofuran A is a component of Morus alba L., also known as mulberry, which has been used as food and traditional medicine . The phytochemical profile of mulberry, including Mulberrofuran A, is being studied for its health benefits and potential applications in the food industry .

Safety and Hazards

Wirkmechanismus

Target of Action

Mulberrofuran A, a natural product isolated from the root bark of the mulberry tree , has been identified to target two major enzymes of the Hepatitis A virus (HAV): the 3C proteinase (3Cpro) and the RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of HAV. The 3Cpro is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .

Mode of Action

Mulberrofuran A interacts with its targets, 3Cpro and RdRP, by binding to them . It has been found to have a better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3Cpro and RdRP . The Mulberrofuran A bound 3Cpro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .

Biochemical Pathways

Mulberrofuran A affects the biochemical pathways of HAV by inhibiting the actions of 3Cpro and RdRP . By binding to these enzymes, it disrupts their normal functions, thereby inhibiting the maturation, infectivity, replication, and transcription of the virus .

Pharmacokinetics

The screening procedure identified mulberrofuran a as a potential inhibitor that satisfied the adme properties, particularly lipinski’s rule of five, jorgensen’s rule of three, and higher human oral absorption . These properties suggest that Mulberrofuran A may have good bioavailability.

Result of Action

The result of Mulberrofuran A’s action is the inhibition of HAV infection. By binding to and inhibiting the actions of 3Cpro and RdRP, Mulberrofuran A disrupts the life cycle of HAV, thereby preventing the virus from maturing, becoming infectious, replicating, and transcribing .

Action Environment

As a natural product isolated from the root bark of the mulberry tree , it can be inferred that the compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other compounds

Eigenschaften

IUPAC Name |

2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-11-21-22(13-20(27)15-24(21)28-4)25-12-18-9-10-19(26)14-23(18)29-25/h6,8-10,12-15,26-27H,5,7,11H2,1-4H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYYTNPXQXSQGM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415105 | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68978-04-1 | |

| Record name | 2-[2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-hydroxy-3-methoxyphenyl]-6-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

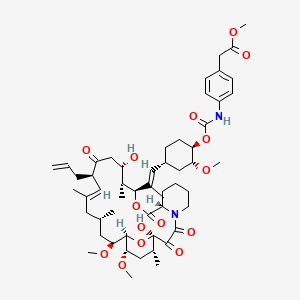

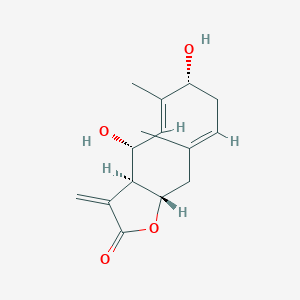

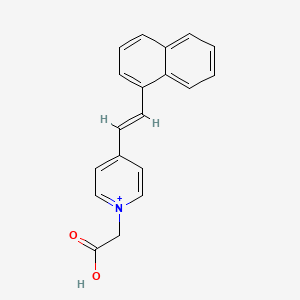

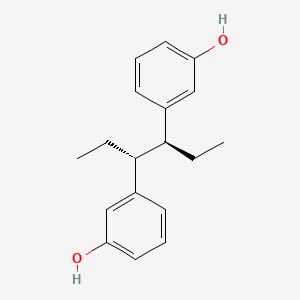

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the effect of Mulberrofuran A on arachidonic acid metabolism in rat platelets?

A1: [] Mulberrofuran A has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, both cyclooxygenase products, in rat platelet homogenates. Interestingly, it simultaneously increases the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a lipoxygenase product.

Q2: Does Mulberrofuran A exhibit any anti-diabetic activity?

A2: [] While not directly tested for anti-diabetic activity in the provided research, the observed effects on arachidonic acid metabolism suggest a potential role in modulating inflammation, a key factor in diabetes development. Further research is needed to explore this possibility.

Q3: What is the impact of Mulberrofuran A on high-fat diet-induced diabetes mellitus?

A3: [] A study utilizing network pharmacology and metabolomics in C57/6J mice indicated that Mulberrofuran A might contribute to the therapeutic effects of mulberry branch bark powder against high-fat diet-induced diabetes. The study suggests potential interactions with key targets like NOS2, MAOA, and CYP1A1, warranting further investigation.

Q4: What is the molecular formula and weight of Mulberrofuran A?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Mulberrofuran A.

Q5: What type of compound is Mulberrofuran A?

A5: [, ] Mulberrofuran A belongs to a class of compounds called Diels-Alder type adducts. These compounds are characterized by their unique structure, often formed by a [4+2] cycloaddition reaction between a diene and a dienophile.

Q6: Have any structure-activity relationship (SAR) studies been conducted on Mulberrofuran A?

A6: [] While specific SAR studies focusing solely on Mulberrofuran A are not detailed in the provided papers, research on related Diels-Alder type adducts and other compounds from Morus species offer some insights. These studies suggest that the presence and position of specific functional groups, such as prenyl groups and hydroxyl groups, play a significant role in their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Q7: Are there any known isomers of Mulberrofuran A?

A7: [] Yes, Isomulberrofuran G is an isomer of Mulberrofuran A. It was identified as a new IIB-type Diels-Alder-type adduct. High-resolution electrospray ionization (ESI) multistage tandem mass spectrometry was used to differentiate the fragmentation patterns of these isomers.

Q8: Is there any information available about the absorption, distribution, metabolism, and excretion (ADME) of Mulberrofuran A?

A8: [] The provided research papers do not offer specific details on the ADME profile of Mulberrofuran A. Further investigation is required to understand its pharmacokinetic properties.

Q9: What is known about the stability of Mulberrofuran A?

A9: [] The research papers do not explicitly discuss the stability of Mulberrofuran A under various conditions. Investigating the compound's stability profile is crucial for potential applications, including determining appropriate storage conditions and formulation strategies.

Q10: What about the toxicity and safety profile of Mulberrofuran A?

A10: [] The provided research does not contain specific data regarding the toxicity and safety of Mulberrofuran A. Conducting thorough toxicity studies is essential before considering any clinical applications.

Q11: What analytical methods have been employed to characterize and quantify Mulberrofuran A?

A11: [] Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been used to elucidate the structure and analyze Mulberrofuran A. For quantification, high-performance liquid chromatography (HPLC) coupled with suitable detectors, like UV or MS, can be employed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)